![molecular formula C8H14O2 B14306122 1-Methyl-2,9-dioxabicyclo[3.3.1]nonane CAS No. 116409-36-0](/img/structure/B14306122.png)
1-Methyl-2,9-dioxabicyclo[3.3.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2,9-dioxabicyclo[331]nonane is a bicyclic organic compound characterized by its unique structure, which includes two oxygen atoms incorporated into a nine-membered ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,9-dioxabicyclo[3.3.1]nonane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclopropanation of an ester group followed by oxidative opening of the three-membered ring . Another approach includes the double intramolecular hetero-Michael addition of a diol upon an ynone to generate the bicyclic ketal .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-2,9-dioxabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-Methyl-2,9-dioxabicyclo[3.3.1]nonane has several scientific research applications:
Mecanismo De Acción
The mechanism by which 1-Methyl-2,9-dioxabicyclo[3.3.1]nonane exerts its effects involves interactions with specific molecular targets. For instance, its derivatives have been shown to inhibit monoamine oxidases (MAO) A and B, enzymes involved in the breakdown of neurotransmitters . The compound’s structure allows it to fit into the active site of these enzymes, thereby blocking their activity and leading to increased levels of neurotransmitters in the brain.
Comparación Con Compuestos Similares
1-Methyl-2,9-dioxabicyclo[3.3.1]nonane can be compared with other similar compounds, such as:
2,8-Dioxabicyclo[3.3.1]nonane: This compound shares a similar bicyclic structure but differs in the position of the oxygen atoms.
1,3-Dimethyl-2,9-dioxabicyclo[3.3.1]nonane: This isomer has two methyl groups instead of one, which can affect its reactivity and applications.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: This compound contains sulfur atoms, which can impart different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its versatility in synthetic applications.
Propiedades
Número CAS |
116409-36-0 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
1-methyl-2,9-dioxabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C8H14O2/c1-8-5-2-3-7(10-8)4-6-9-8/h7H,2-6H2,1H3 |
Clave InChI |
JRRDYWPOIFANKV-UHFFFAOYSA-N |
SMILES canónico |
CC12CCCC(O1)CCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


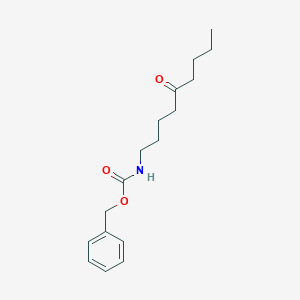
![N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide](/img/structure/B14306055.png)
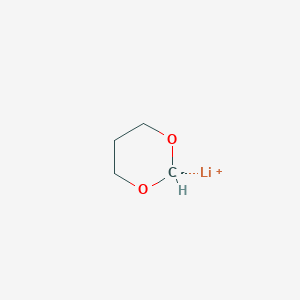
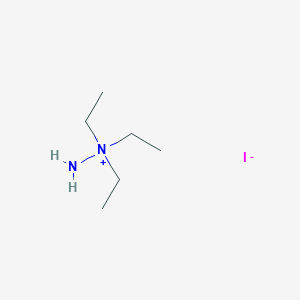
![3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14306067.png)
![2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14306070.png)
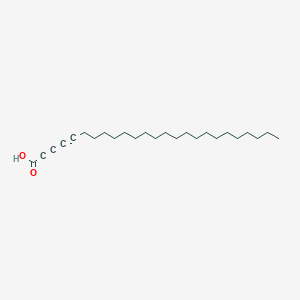
![2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol](/img/structure/B14306087.png)
![Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane](/img/structure/B14306094.png)
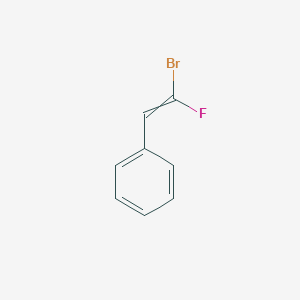
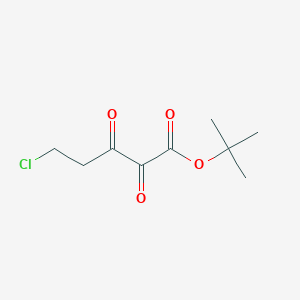
![2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine](/img/structure/B14306103.png)
![4-[(Piperidin-1-yl)sulfanyl]morpholine](/img/structure/B14306111.png)
![3-{[4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl]amino}phenol](/img/structure/B14306113.png)
